Product packaging for Spiro[2.4]heptane-4-carboxylic acid(Cat. No.:CAS No. 1497476-15-9)

Spiro[2.4]heptane-4-carboxylic acid

Cat. No.: B1446677
CAS No.: 1497476-15-9
M. Wt: 140.18 g/mol
InChI Key: SXYOMNVKWOZAOA-UHFFFAOYSA-N
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Description

Spiro[2.4]heptane-4-carboxylic acid (CAS 1497476-15-9) is a carbocyclic compound featuring a spirocyclic architecture where a cyclopropane ring and a cyclopentane ring share a single carbon atom . This scaffold is of high value in medicinal chemistry as a conformational restriction tool. Integrating the spiro[2.4]heptane core into molecule design helps lock rotatable bonds into specific three-dimensional shapes, which can improve the potency, selectivity, and metabolic stability of drug candidates . This compound serves as a versatile synthetic intermediate and building block. Its primary research application is in the synthesis of more complex, bioactive spirocyclic molecules. A prominent example is its role as a key precursor in the industrial synthesis of Ledipasvir, a potent non-structural protein 5A (NS5A) inhibitor used in the treatment of Hepatitis C virus (HCV) infections . The carboxylic acid functional group provides a handle for further chemical modification, allowing researchers to link the rigid spiro[2.4]heptane core to other pharmacophores. Product Specifications: • CAS Number: 1497476-15-9 • Molecular Formula: C 8 H 12 O 2 • Molecular Weight: 140.18 g/mol This product is intended for research purposes and is strictly For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O2 B1446677 Spiro[2.4]heptane-4-carboxylic acid CAS No. 1497476-15-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[2.4]heptane-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-7(10)6-2-1-3-8(6)4-5-8/h6H,1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYOMNVKWOZAOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(C1)CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Spiro 2.4 Heptane 4 Carboxylic Acid and Analogues

Strategies for Constructing the Spiro[2.4]heptane Core

The construction of the spiro[2.4]heptane framework, which features a cyclopropane (B1198618) ring fused to a cyclopentane (B165970) ring at a single carbon atom, can be achieved through several elegant synthetic routes.

Cyclization and annulation reactions are powerful methods for assembling the spiro[2.4]heptane core. These strategies often involve the formation of one of the rings through an intramolecular reaction on a pre-existing cyclic or acyclic precursor.

Annulation, the formation of a new ring onto an existing one, is a key strategy. For instance, a ring expansion-annulation approach can be utilized, where readily available starting materials are transformed into more complex cyclic systems. mit.edu This can involve the intramolecular trapping of a cationic intermediate to generate the final spirocyclic system. ethz.ch Tandem ring-forming strategies, which may involve a benzannulation reaction followed by a ring-closing metathesis, have also been developed for the synthesis of complex polycyclic nitrogen heterocycles, showcasing the versatility of annulation approaches. mit.edu

A notable example of cyclization is the intramolecular displacement of a suitable leaving group. In the synthesis of (–)-lundurine A, an intramolecular Simmons-Smith cyclopropanation was a key step, where an existing nitrogen-containing ring directed the formation of the cyclopropane ring. ethz.ch Similarly, the synthesis of spiro-lactones has been achieved via an intramolecular C-H insertion reaction under photolytic conditions. beilstein-journals.org

Table 1: Examples of Cyclization and Annulation Reactions in Spirocycle Synthesis

Starting Material Type Reaction Type Key Features Product Type
Substituted Indole Intramolecular Simmons-Smith Cyclopropanation Directed cyclopropane formation Fused cyclopropane-indole system
Cyclic Silyl Enol Ethers Cyclopropanation with Bromoform Formation of dibromocyclopropanes α-bromoenones after rearrangement
Propargylic Acetate (B1210297) Zinc Chloride Mediated Cyclization Formation of cyclopropane ring Substituted cyclopropane derivative
Dihydropyrrole Zinc Carbenoid-Mediated Cyclopropanation Formation of a cyclopropane on a nitrogen heterocycle Aza-spiro[2.4]heptane analogue

Cyclopropanation of an alkene is one of the most direct methods for constructing the three-membered ring of the spiro[2.4]heptane system. This typically involves the reaction of a cyclopentene (B43876) derivative with a carbene or a carbenoid species.

Carbenoid-mediated cyclopropanation , such as the Simmons-Smith reaction, is a widely used method. marquette.edu This reaction utilizes a zinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple, to deliver a methylene (B1212753) group to a double bond. masterorganicchemistry.com The stereochemistry of the addition can often be controlled by the presence of directing groups, such as hydroxyl groups, on the alkene substrate. marquette.edu The reactivity and stability of the carbenoid species can be influenced by additives. nih.gov For example, kinetic studies on the cyclopropanation of a dihydropyrrole showed that the reaction mechanism involves an equilibrium between different zinc carbenoid species. nih.gov

Metal-catalyzed cyclopropanation offers a versatile and often more efficient alternative. Transition metals, particularly rhodium and copper, are commonly used to catalyze the decomposition of diazo compounds to generate metal carbene intermediates, which then react with alkenes. wikipedia.org Rhodium carboxylate complexes are highly effective for the cyclopropanation of a broad range of olefins, including electron-rich, neutral, and electron-poor systems. wikipedia.org The use of cobalt-based catalysts has also been reported for the asymmetric cyclopropanation of various olefins with succinimidyl diazoacetate. organic-chemistry.org Furthermore, titanium-TADDOLate complexes can catalyze the cyclopropanation of allylic alcohols in the presence of bis(iodomethyl)zinc. organic-chemistry.org

Table 2: Comparison of Cyclopropanation Methods

Method Reagent/Catalyst Key Features
Simmons-Smith Reaction Zn-Cu couple, CH₂I₂ Stoichiometric zinc carbenoid; can be directed by functional groups.
Rhodium-Catalyzed Rh₂(OAc)₄, Diazo compound Catalytic; high efficiency for diverse alkenes.
Copper-Catalyzed Copper complexes, Diazo compound Historically significant; effective for cyclopropanation.
Cobalt-Catalyzed [Co(P1)], Succinimidyl diazoacetate Asymmetric cyclopropanation; produces chiral cyclopropane esters.
Titanium-Catalyzed Titanium-TADDOLate, (ICH₂)₂Zn Catalytic cyclopropanation of allylic alcohols.

Domino and cascade reactions involve multiple bond-forming events that occur in a single synthetic operation without the isolation of intermediates, offering significant advantages in terms of efficiency and atom economy. scribd.com These reactions are particularly powerful for the rapid construction of complex molecular architectures like spiro[2.4]heptanes.

A common strategy involves a sequence initiated by a Michael addition. For example, an organocatalytic double Michael domino reaction has been used to synthesize functionalized spiro[cyclopentane-1,2′(1′H)-naphthalene] derivatives with high stereocontrol. Similarly, a cascade Michael–Michael-aldol reaction has been developed for the synthesis of spirooxindole derivatives in high yields and with excellent diastereo- and enantioselectivity. rsc.org

These domino sequences can be initiated by various types of reactions, including Mannich reactions, Knoevenagel condensations, and cycloadditions. unimi.it The key to a successful domino reaction is that the product of one step is suitably functionalized to undergo the subsequent transformation under the same reaction conditions.

Stereoselective and Enantioselective Synthesis

The biological activity of spiro[2.4]heptane-4-carboxylic acid and its analogues is often dependent on their stereochemistry. Therefore, methods for controlling the absolute and relative configuration of stereocenters are of paramount importance.

A chiral auxiliary is a chiral compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. nih.govharvard.edu After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

Pseudoephenamine has been demonstrated to be a versatile chiral auxiliary in asymmetric alkylation reactions. nih.govharvard.edu Amides derived from pseudoephenamine can be alkylated with high diastereoselectivity, providing access to enantiomerically enriched carboxylic acids after removal of the auxiliary. harvard.edu This approach has been shown to be particularly effective for the formation of quaternary carbon centers. nih.gov The use of chiral auxiliaries derived from readily available chiral alcohols, such as pantolactone, has also been employed for diastereoselective cyclopropanations with diazo esters. wikipedia.org

Table 3: Chiral Auxiliaries in Asymmetric Synthesis

Chiral Auxiliary Type of Reaction Key Advantage
Pseudoephenamine Asymmetric Alkylation High stereocontrol, especially for quaternary centers. nih.govharvard.edu
Pantolactone Diastereoselective Cyclopropanation Derived from a readily available chiral alcohol. wikipedia.org

Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product, is a highly efficient and atom-economical approach to chiral molecules. mt.comfrontiersin.org

Phase-transfer catalysis (PTC) is a powerful technique that facilitates the reaction between reactants in different phases, often an aqueous and an organic phase. crdeepjournal.orgnumberanalytics.com By using a chiral phase-transfer catalyst, such as a derivative of a cinchona alkaloid, it is possible to achieve asymmetric transformations. numberanalytics.com This methodology has been successfully applied to the C5-selective alkylation of hydantoins, demonstrating its utility in generating chiral heterocyclic compounds. nih.gov In the context of spiro[2.4]heptane synthesis, a catalytic and enantioselective preparation of the (S)-4-methyleneproline scaffold, a precursor to an aza-spiro[2.4]heptane derivative, was achieved through a double allylic alkylation under phase-transfer conditions using a chinchonidine-derived catalyst. mdpi.com

1,3-Dipolar cycloaddition is a concerted reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring. wikipedia.org This reaction is a powerful tool for the synthesis of heterocyclic compounds, and when performed with a chiral catalyst, it can provide access to enantiomerically enriched products. rsc.org A catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides and ethyl cyclopropylidene acetate has been developed for the synthesis of highly functionalized 5-aza-spiro[2.4]heptanes. rsc.org Similarly, asymmetric 1,3-dipolar cycloadditions of diazoacetates or nitrile oxides with α-methylene lactams have been reported to produce chiral spirocyclic heterocycles with high yields and enantioselectivities. nih.gov These reactions can be catalyzed by various metal complexes or organocatalysts. nih.govnih.gov

Table 4: Asymmetric Catalytic Methods for Spirocycle Synthesis

Catalytic Method Catalyst Type Reaction Example Product Type
Phase-Transfer Catalysis Chinchonidine-derived catalyst Double allylic alkylation of a glycine (B1666218) imine analogue Chiral 4-methyleneproline (B1208900) scaffold
1,3-Dipolar Cycloaddition Chiral metal complex or organocatalyst Cycloaddition of an azomethine ylide with an alkene Chiral spiro-pyrrolidine-oxindoles rsc.orgnih.gov
1,3-Dipolar Cycloaddition Chiral catalyst Cycloaddition of a diazoacetate with an α-methylene lactam Chiral spirocyclic lactam nih.gov

Enantiopure Precursor Strategies

The synthesis of enantiomerically pure spirocyclic compounds is critical for their application in pharmaceuticals, where a specific stereoisomer is often responsible for the desired biological activity. A prominent strategy for achieving this involves the use of chiral catalysts to guide the stereochemical outcome of key bond-forming reactions.

One effective method is the enantioselective synthesis of spirocyclic proline analogues, which serve as precursors to compounds like this compound. This has been demonstrated in the preparation of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a key component in the synthesis of the antiviral agent ledipasvir. mdpi.com The core of this approach is a phase-transfer catalysis (PTC) reaction. mdpi.comresearchgate.net In this process, an achiral glycine imine ester is alkylated using a chiral catalyst derived from a cinchona alkaloid, such as chinchonidine. mdpi.com

The reaction conditions are meticulously optimized to maximize both chemical yield and enantioselectivity. Key factors include the choice of solvent, the base used, and the reaction temperature. For instance, using a mixture of toluene (B28343) and dichloromethane (B109758) with potassium hydroxide (B78521) (KOH) as the base at a controlled temperature of -20 °C has been shown to provide high yields and excellent enantiomeric excess. mdpi.com Temperatures below -20 °C led to a significant drop in yield, while temperatures above 0 °C resulted in a loss of enantioselectivity. mdpi.com

Table 1: Optimization of Enantioselective Alkylation

Parameter Condition Outcome
Catalyst Chinchonidine-derived PTC High enantioselectivity
Base Potassium Hydroxide (KOH) Effective for the reaction
Solvent Toluene/Dichloromethane Optimal for yield and selectivity
Temperature -20 °C Highest yield (71%) with good enantioselectivity
Temperature < -20 °C Dramatically decreased yield
Temperature > 0 °C Significant loss of enantioselectivity

Data derived from a study on a closely related aza-analogue synthesis. mdpi.com

This strategy highlights how the careful selection of a chiral catalyst and the fine-tuning of reaction parameters can effectively create enantiopure spirocyclic precursors, which can then be converted to the final carboxylic acid.

Functional Group Interconversion and Derivatization during Synthesis

Functional Group Interconversion (FGI) is a cornerstone of modern organic synthesis, referring to the conversion of one functional group into another. youtube.com This strategy is essential for elaborating molecular complexity and for installing the desired functionality at the correct stage of a synthetic sequence. nih.gov In the synthesis of this compound and its analogues, several FGI steps are crucial.

Common FGI transformations include:

Oxidation/Reduction: Alcohols can be oxidized to aldehydes or carboxylic acids, while carboxylic acids and their derivatives can be reduced to primary alcohols. fiveable.me For example, a primary alcohol can be oxidized to a carboxylic acid using strong oxidizing agents, while the reverse transformation can be achieved with reducing agents like lithium aluminum hydride (LiAlH₄) or, more selectively, borane (B79455) (BH₃). fiveable.me

Esterification/Saponification: A carboxylic acid can be converted to an ester to protect the acidic proton or to modify its reactivity. The reverse reaction, saponification, regenerates the carboxylic acid, typically by hydrolysis under basic conditions. mdpi.com For instance, a tert-butyl ester can be cleaved using potassium hydroxide in a mixture of methanol, tetrahydrofuran (B95107), and water to yield the corresponding carboxylic acid in high yield. mdpi.com

Halogenation/Dehalogenation: Alcohols can be converted to alkyl halides, which are excellent substrates for nucleophilic substitution. vanderbilt.edu In the synthesis of spirocyclic proline analogues, a key step involves the reductive debromination of a dibromo-intermediate using hydrogenolysis to furnish the final spirocyclic core. mdpi.com

Table 2: Examples of Functional Group Interconversions in Spirocycle Synthesis

Initial Group Target Group Reagents/Reaction Type Purpose
tert-Butyl Ester Carboxylic Acid KOH, MeOH/THF/H₂O (Saponification) Deprotection to reveal the final acid. mdpi.com
Dibromide Alkane H₂/Catalyst (Hydrogenolysis) Removal of bromine atoms to form the saturated ring. mdpi.com
Ketone Alkene Wittig or Tebbe Reagent (Olefination) Introduction of a double bond for further functionalization. nih.gov
Alkene Epoxide Peroxyacids (e.g., m-CPBA) Formation of a strained ring for subsequent rearrangement. nih.gov
Carboxylic Acid Acid Chloride SOCl₂, (COCl)₂ Activation of the carboxyl group for amidation or other reactions. ub.edu

This table presents examples of FGIs relevant to the synthesis of complex cyclic and spirocyclic systems. mdpi.comnih.govub.edu

These FGI steps provide synthetic chemists with the flexibility to navigate complex synthetic pathways, protect sensitive groups, and introduce desired functionality with precision.

Green Chemistry Principles and Sustainable Synthesis Approaches

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing complex molecules like this compound, these principles are increasingly being applied to create more environmentally responsible and sustainable methods.

A key area of focus is the reduction of carboxylic acids. Traditional reagents like lithium aluminum hydride (LAH) are highly reactive and sensitive to air and moisture, posing safety and handling challenges. rsc.org Modern, greener alternatives are being developed that are more functional group tolerant and utilize environmentally benign reaction media. rsc.org

Another green chemistry technique is the use of microwave irradiation to accelerate reactions. Compared to conventional heating (refluxing), microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to improved product yields. nih.gov

Table 3: Comparison of Traditional vs. Green Carboxylic Acid Reduction

Feature Traditional Method (e.g., LAH) Green Method (e.g., Ni-catalysis/Silane)
Reagent Highly reactive, pyrophoric Air-stable pre-catalyst, mild reductant
Solvent Anhydrous ethers (e.g., THF, Et₂O) Green/recyclable media (e.g., water, ethanol)
Functional Group Tolerance Low (reacts with many groups) High (more selective)
Safety/Handling Requires stringent anhydrous conditions Safer, easier to handle
Waste Generates aluminum salt waste Reduced waste stream

This table compares a traditional reduction method with a modern, greener alternative as described in the literature. rsc.org

By embracing these sustainable approaches, the synthesis of this compound and its derivatives can be made more efficient, safer, and environmentally sound, aligning with the forward-looking goals of modern chemistry.

Reactivity and Transformations of the Spiro 2.4 Heptane 4 Carboxylic Acid Scaffold

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that allows for a variety of chemical modifications, including the formation of esters and amides, reduction to an alcohol, and decarboxylation.

The conversion of the carboxylic acid to its corresponding esters and amides is a fundamental transformation in organic synthesis, often employed to modify the physicochemical properties of a molecule or to facilitate further functionalization.

Esterification:

Standard esterification methods can be effectively applied to spiro[2.4]heptane-4-carboxylic acid. One common and mild procedure is the Steglich esterification, which utilizes a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). This method is known for its efficiency, even with sterically hindered alcohols, and proceeds under neutral conditions at room temperature, which helps in preserving the integrity of the strained spirocyclic system. The reaction involves the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate, which is then readily attacked by the alcohol, facilitated by DMAP, to yield the desired ester.

Reaction Reagents and Conditions Product Key Features
Steglich EsterificationAlcohol (R-OH), DCC, DMAP, CH₂Cl₂Spiro[2.4]heptane-4-carboxylate esterMild conditions, high yields, suitable for various alcohols.

Amidation:

The synthesis of amides from this compound can be achieved through various coupling protocols. A widely used method involves the activation of the carboxylic acid with a coupling agent, followed by the addition of an amine. Reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) are effective for this transformation. These reactions are typically carried out in aprotic polar solvents like dimethylformamide (DMF) and in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction. These methods are generally high-yielding and tolerate a wide range of functional groups on the amine coupling partner. univ.kiev.ua

Reaction Reagents and Conditions Product Key Features
AmidationAmine (R-NH₂), Coupling Agent (e.g., HATU, BOP), DIPEA, DMFSpiro[2.4]heptane-4-carboxamideHigh efficiency, broad substrate scope, mild conditions. univ.kiev.ua

Reduction:

The carboxylic acid functionality of this compound can be reduced to the corresponding primary alcohol, spiro[2.4]heptan-4-ylmethanol. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (B95107) (THF), followed by an aqueous workup. univ.kiev.ua Alternatively, borane (B79455) (BH₃) complexes, for instance, BH₃·THF, can also be employed for this reduction and may offer higher chemoselectivity in the presence of other reducible functional groups.

Reaction Reagents and Conditions Product Key Features
Reduction1. LiAlH₄, THF; 2. H₃O⁺Spiro[2.4]heptan-4-ylmethanolHigh-yielding reduction to the primary alcohol. univ.kiev.ua
Reduction1. BH₃·THF; 2. H₃O⁺Spiro[2.4]heptan-4-ylmethanolChemoselective reduction of the carboxylic acid.

Oxidation:

The direct oxidation of the this compound scaffold at the carboxylic acid moiety is not a common transformation. However, oxidative processes can be relevant in the context of functionalizing the spirocyclic core, as will be discussed in a later section.

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a useful synthetic strategy. For simple aliphatic carboxylic acids like this compound, this reaction does not typically occur upon simple heating. However, specialized methods can be employed. For instance, radical decarboxylation methods, such as the Barton decarboxylation, can be effective. This involves the conversion of the carboxylic acid to a thiohydroxamate ester (Barton ester), which upon photolysis or thermolysis in the presence of a radical initiator and a hydrogen atom donor, yields the corresponding alkane, spiro[2.4]heptane.

Another approach is oxidative decarboxylation, such as the Hunsdiecker reaction, where the silver salt of the carboxylic acid is treated with bromine to yield a spiro[2.4]heptyl bromide. More modern variations of this reaction exist that are often more convenient.

| Reaction | Typical Method | Product | Key Features | | --- | --- | --- | | Decarboxylation | Barton Decarboxylation | Spiro[2.4]heptane | Radical-based removal of the carboxylic acid group. | | Oxidative Decarboxylation | Hunsdiecker Reaction | Bromo-spiro[2.4]heptane | Introduction of a halogen in place of the carboxyl group. libretexts.org |

Reactions Involving the Spiro[2.4]heptane Ring System

The inherent ring strain of the cyclopropane (B1198618) ring within the spiro[2.4]heptane scaffold makes it susceptible to various ring-opening and expansion reactions, providing pathways to more complex molecular architectures.

The high degree of strain in the three-membered ring of the spiro[2.4]heptane system is a driving force for a variety of transformations. Acid-catalyzed reactions can promote the opening of the cyclopropane ring. For instance, treatment with a strong acid can lead to the formation of a carbocation intermediate, which can then be trapped by a nucleophile or undergo rearrangement to yield cyclopentene (B43876) derivatives. The regioselectivity of the ring opening is influenced by the substitution pattern and the reaction conditions.

In the context of related spiro systems, strain-release driven ring expansions have been observed. For example, the rearrangement of spirocyclic epoxides derived from spiro[2.4]heptane systems can lead to the formation of larger ring systems. These transformations are often promoted by Lewis acids and proceed through carbocationic intermediates, where the migration of one of the cyclopropane bonds leads to the expansion of the adjacent ring.

Direct functionalization of the C-H bonds of the spiro[2.4]heptane core is a challenging but valuable transformation. Radical-based methods have shown promise in this area. For example, hydrogen abstraction from the spirocyclic framework can generate a radical intermediate that can then be trapped by a variety of reagents. Studies on spiro[2.4]heptane have shown that hydrogen abstraction by t-butoxyl radicals can occur, leading to the formation of spiro[2.4]alk-2-yl radicals. These radicals can then undergo further reactions.

The presence of the carboxylic acid group can also direct the functionalization of the spiro core. For instance, in related systems, intramolecular C-H activation reactions have been used to introduce new functional groups at specific positions relative to the carboxylic acid.

The cyclopropane ring itself can also be a site of functionalization. For example, reactions that proceed via the opening of the three-membered ring can be considered a form of functionalization, as they introduce new substituents and alter the connectivity of the molecule. Additionally, methods for the direct cyclopropanation of alkenes could be applied in reverse, in a conceptual sense, to consider the functionalization of the cyclopropane ring through cleavage and subsequent derivatization.

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] cycloadditions)

The spiro[2.4]heptane scaffold, particularly when unsaturated as in spiro[2.4]hepta-4,6-diene, is an active participant in cycloaddition reactions. The presence of the carboxylic acid group in this compound introduces electronic factors that can influence the course and efficiency of these reactions.

Diels-Alder Reactions:

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of six-membered rings. organic-chemistry.orgmasterorganicchemistry.com In the context of the spiro[2.4]heptane system, the corresponding diene, spiro[2.4]hepta-4,6-diene, readily engages in Diels-Alder reactions. For instance, its reaction with β-fluoro-β-nitrostyrenes yields norbornene derivatives with a spiro-fused cyclopropane ring. beilstein-journals.org The reaction with nitrostyrene (B7858105) 1h, for example, produces the corresponding norbornene 2m in a moderate yield of 44%. beilstein-journals.org This reaction is noted to be slower than with cyclopentadiene, a consequence of the steric hindrance imposed by the cyclopropyl (B3062369) group. beilstein-journals.org

Computational studies on the Diels-Alder reactivity of spirocyclic dienes have shown that decreasing the size of the spiro-fused ring generally increases the reaction rate. nih.gov While spiro[2.4]hepta-4,6-diene is a reactive diene, the presence of a carboxylic acid group on the cyclopentane (B165970) ring, as in this compound, would likely modify its role in Diels-Alder reactions. The carboxylic acid functionality is an electron-withdrawing group, which would activate an adjacent double bond to act as a dienophile.

A representative Diels-Alder reaction involving a related spirodiene is presented below:

DieneDienophileProductYieldReference
Spiro[2.4]hepta-4,6-dieneβ-fluoro-β-nitrostyrene (1h)Norbornene derivative (2m)44% beilstein-journals.org

[2+2] Cycloadditions:

[2+2] cycloadditions, which form four-membered rings, can occur under thermal or photochemical conditions. youtube.com The feasibility and stereochemical outcome of these reactions are often dictated by the electronic nature of the reacting alkenes and the reaction conditions (thermal vs. photochemical). youtube.com While specific examples of [2+2] cycloadditions involving this compound are not extensively documented in the literature, the strained nature of the cyclopropane ring and the electronic influence of the carboxylic acid group suggest potential for such transformations.

Computational and Theoretical Investigations of Spiro 2.4 Heptane 4 Carboxylic Acid

Quantum Chemical Calculations (e.g., DFT studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing the fundamental properties of Spiro[2.4]heptane-4-carboxylic acid. These computational methods provide a powerful lens through which to examine the molecule's electronic landscape and bonding characteristics.

Electronic Structure and Bonding Analysis

DFT calculations offer a detailed picture of the electron distribution within this compound. Analysis of the molecular electrostatic potential (MEP) reveals the regions of positive and negative charge, highlighting the electrophilic and nucleophilic sites. The carbonyl oxygen of the carboxylic acid group typically presents a region of high electron density, making it a potential site for electrophilic attack. Conversely, the acidic proton of the carboxyl group is characterized by a positive electrostatic potential.

The bonding in the strained cyclopropane (B1198618) ring fused to the cyclopentane (B165970) ring is a key feature. The spirocyclic nature of the molecule introduces significant ring strain, which influences bond lengths and angles compared to their acyclic counterparts. DFT calculations can precisely quantify these geometric parameters.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides a framework for understanding the reactivity and electronic transitions within a molecule. The energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting capability. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. mdpi.com

For this compound, the HOMO is often localized on the carboxylic acid group and parts of the cyclopentane ring, while the LUMO may be centered around the carbonyl group and the spiro-carbon atom. The specific energies and distributions of these frontier orbitals can be calculated using DFT methods, providing insights into its chemical behavior.

Conformational Analysis and Stereochemical Descriptors

The three-dimensional structure of this compound is complex due to the presence of multiple stereocenters and the flexibility of the cyclopentane ring. Computational conformational analysis is essential for identifying the most stable conformers and understanding the energy landscape of the molecule. nih.gov

The cyclopentane ring can adopt various puckered conformations, such as envelope and twist forms. The fusion with the rigid cyclopropane ring restricts some of this conformational freedom but also introduces unique stereochemical features. The carboxylic acid substituent can exist in different orientations relative to the five-membered ring. Computational methods can calculate the relative energies of these different conformers, providing a statistical distribution of the likely shapes the molecule will adopt at a given temperature.

Stereochemical descriptors, such as the specification of chirality at the spiro-carbon and the carbon bearing the carboxylic acid group, are crucial for distinguishing between different stereoisomers. The IUPAC name for one of its isomers is spiro[2.4]heptane-7-carboxylic acid. nih.gov The absolute configuration of these stereocenters significantly impacts the molecule's biological activity and its interactions with other chiral molecules.

Reaction Mechanism Elucidation through Computational Modeling

Transition State Analysis and Energy Profiles

The identification of transition state structures is a cornerstone of mechanistic studies. A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary vibrational frequency. Computational methods can locate these fleeting structures and calculate their energies. chemrxiv.org

The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction mechanism can be constructed. This allows for the comparison of different possible pathways and the identification of the most favorable one. For instance, in reactions involving the opening of the strained cyclopropane ring, computational modeling can elucidate the energetic feasibility and the nature of the bond-breaking and bond-forming processes.

Prediction of Reaction Outcomes and Selectivity

Computational modeling can also be used to predict the outcomes and selectivity of reactions involving this compound. This is particularly important in stereoselective synthesis, where the goal is to produce a single desired stereoisomer. nih.gov

Structure-Reactivity Relationship (SAR) Studies from a Theoretical Perspective

Structure-Reactivity Relationship (SAR) studies are crucial in chemistry for predicting the chemical reactivity and biological activity of a molecule based on its structural features. From a theoretical perspective, this involves using computational methods, such as Density Functional Theory (DFT), to calculate a variety of molecular descriptors. These descriptors help in understanding how the unique spirocyclic framework of this compound influences the reactivity of the carboxylic acid functional group.

The core of this analysis lies in how the strained cyclopropane ring fused to a cyclopentane ring affects the electronic environment of the carboxyl group. Key aspects of a theoretical SAR study would include the analysis of the molecule's geometry, electronic properties such as frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

Electronic Descriptors: Electronic descriptors provide a quantitative measure of the electron distribution within the molecule, which is key to understanding its reactivity.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. For this compound, theoretical calculations would map the spatial distribution of these orbitals. It is expected that the HOMO would have significant density on the carboxylic acid group's oxygen atoms, while the LUMO would be centered on the carbonyl carbon and the acidic proton.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas, which are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. In this compound, the most negative potential would be located around the carbonyl oxygen of the carboxylic acid, indicating a likely site for protonation or interaction with electrophiles. The area around the acidic hydrogen would show a strong positive potential, confirming its susceptibility to deprotonation.

Atomic Charges: Calculations such as Mulliken or Natural Bond Orbital (NBO) analysis can assign partial charges to each atom. This data quantifies the electron distribution, highlighting the polarization of bonds. The carbonyl carbon of the carboxylic acid would carry a significant positive charge, making it an electrophilic center, while the oxygen atoms would be negatively charged.

The table below summarizes key computed descriptors for this compound that would form the basis of a theoretical SAR study.

DescriptorValueSignificance in Reactivity Analysis
Molecular Formula C₈H₁₂O₂Defines the atomic composition.
Molecular Weight 140.18 g/mol Basic physical property.
XLogP3 1.9Indicates lipophilicity, affecting solubility and transport.
Polar Surface Area 37.3 ŲInfluences cell permeability and intermolecular interactions.
HOMO Energy (Calculated)Higher energy indicates greater nucleophilicity.
LUMO Energy (Calculated)Lower energy indicates greater electrophilicity.
HOMO-LUMO Gap (Calculated)Smaller gap suggests higher reactivity and lower stability.
Dipole Moment (Calculated)Measures the overall polarity of the molecule, affecting interactions.

Note: Specific calculated values for HOMO/LUMO energies and dipole moment require dedicated quantum chemical calculations and are not available in public databases. The table illustrates the parameters that would be central to a computational SAR study.

Applications in Advanced Organic Synthesis and Scaffold Design

Spiro[2.4]heptane-4-carboxylic Acid as a Chiral Building Block

Chiral building blocks are essential starting materials in the synthesis of enantiomerically pure compounds, particularly for pharmaceuticals where a specific stereoisomer is often responsible for the desired therapeutic effect. this compound, possessing a chiral center at the carbon bearing the carboxylic acid group, serves as an important chiral synthon. Its rigid spirocyclic nature provides a well-defined three-dimensional orientation, which can be exploited to control the stereochemical outcome of subsequent reactions.

The value of such building blocks lies in their ability to introduce conformational rigidity and novel structural motifs into a target molecule. sigmaaldrich.com The spiro[2.4]heptane framework, in particular, offers a unique spatial arrangement of substituents that is distinct from more common cyclic or acyclic structures. This can lead to enhanced binding affinity and selectivity for biological targets.

Table 1: Properties of this compound

Property Value
Molecular Formula C₈H₁₂O₂
Molecular Weight 140.18 g/mol
IUPAC Name This compound
InChI Key SXYOMNVKWOZAOA-UHFFFAOYSA-N
SMILES C1CC(C2(C1)CC2)C(=O)O

Data sourced from PubChem CID 82418245 nih.gov

Integration into Complex Molecular Architectures (e.g., Natural Product Synthesis Intermediates)

The spiro[2.4]heptane motif is a key feature in several complex molecules, and this compound and its derivatives are valuable intermediates for their synthesis. A notable example is the use of a related scaffold, (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, in the synthesis of Ledipasvir. mdpi.com Ledipasvir is a potent antiviral drug used for the treatment of Hepatitis C, and the spirocyclic proline analog is a crucial component of its structure. mdpi.com

Design of Novel Spirocyclic Scaffolds for Chemical Biology

The development of novel molecular scaffolds is a central theme in chemical biology and drug discovery. Spirocyclic compounds are particularly attractive due to their inherent three-dimensionality and structural novelty, which allows for the exploration of new areas of chemical space. nih.gov The spiro[2.4]heptane framework serves as a versatile template for the design of new scaffolds with potential applications in modulating biological processes.

By modifying the carboxylic acid group and functionalizing the cyclopropane (B1198618) and cyclopentane (B165970) rings, a diverse library of compounds can be generated from this compound. These new molecules can be used as probes to study protein-protein interactions or as lead compounds in drug discovery programs. The rigid nature of the spiro[2.4]heptane core helps to pre-organize the appended functional groups in a defined spatial orientation, which can lead to improved potency and selectivity. The synthesis of regio- and stereoisomers of glutamic acid analogs built on a spiro[3.3]heptane scaffold demonstrates a practical approach to creating libraries of novel compounds for biological screening. nih.gov

Ligand and Catalyst Design Utilizing the Spiro[2.4]heptane Framework

The rigid and well-defined geometry of the spiro[2.4]heptane skeleton makes it an attractive scaffold for the design of chiral ligands and catalysts. Chiral ligands are crucial for asymmetric catalysis, a powerful tool for the enantioselective synthesis of chiral molecules. The spiro[2.4]heptane framework can be functionalized with coordinating groups, such as phosphines or amines, to create ligands that can bind to a metal center and create a chiral environment for catalysis.

A related example is the use of a chinchonidine-derived catalyst for the double allylic alkylation of a glycine (B1666218) imine analog to produce a 4-methylene substituted proline derivative. mdpi.com This proline derivative is then converted to an N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, demonstrating the utility of spirocyclic scaffolds in asymmetric catalysis. mdpi.com The conformational constraints imposed by the spirocyclic framework can lead to high levels of stereocontrol in catalytic reactions.

Strategies for Fragment-Based Approaches in Chemical Synthesis

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Promising fragments are then optimized and grown into more potent drug candidates. The unique three-dimensional shape and structural novelty of spirocyclic compounds make them ideal candidates for fragment libraries. nih.gov

This compound and its derivatives represent a class of fragments that can be used to probe the binding sites of proteins. The spiro[2.4]heptane core can provide a novel vector for orienting functional groups within a binding pocket, potentially leading to interactions that are not accessible with more conventional, flatter aromatic fragments. The carboxylic acid group provides a convenient handle for derivatization and for forming key interactions, such as hydrogen bonds, with the target protein.

Table 2: Compound Names Mentioned

Compound Name
This compound
(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid
Ledipasvir
Spiro[3.3]heptane
Glutamic acid
Chinchonidine
Glycine

Derivatives and Analogues of Spiro 2.4 Heptane 4 Carboxylic Acid

Synthesis and Research of Heteroatom-containing Spiro[2.4]heptanes (e.g., azaspiro, oxaspiro)

The incorporation of heteroatoms such as nitrogen (azaspiro) and oxygen (oxaspiro) into the spiro[2.4]heptane scaffold has been a key area of research, leading to the development of compounds with diverse biological activities.

Azaspiro[2.4]heptanes:

The synthesis of azaspiro[2.4]heptane derivatives is often driven by their potential as therapeutic agents. For instance, (S)-7-amino-5-azaspiro[2.4]heptane is a crucial component of certain quinolone antibacterial agents. acs.org An efficient enantioselective synthesis of this moiety has been achieved through the asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates, yielding high enantioselectivities (up to 98.7% ee). acs.orgacs.org This method provides a key intermediate for producing these important antibacterial compounds. acs.orgacs.org

Furthermore, 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives are valuable intermediates in the synthesis of Hepatitis C virus (HCV) NS5A inhibitors. google.com Improved processes for the large-scale production of these intermediates, such as (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, have been developed to enhance yield and reduce the number of process steps. google.com The general synthetic route often starts from 4-hydroxyproline (B1632879) derivatives, which are oxidized to a ketone, followed by an olefination reaction and subsequent cyclopropanation. google.com The discovery of 5-azaspiro[2.4]heptanes as potent dual orexin (B13118510) 1 and orexin 2 receptor antagonists has also been a significant finding, with research focusing on optimizing their structure-activity relationship (SAR) and pharmacokinetic properties. nih.gov

A metal-free photocatalytic cyclopropanation reaction has been developed for the synthesis of 4-azaspiro[2.4]hept-6-en-5-ones, which are considered model compounds of the colibactin (B12421223) warhead. researchgate.net

Oxaspiro[2.4]heptanes:

Oxaspiro[2.4]heptane derivatives are also of considerable interest. For example, ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate is utilized as a building block in the synthesis of more complex molecules and is investigated for its potential biological and therapeutic properties. The synthesis of 1-oxaspiro[2.4]heptane can be achieved from methylenecyclopentane (B75326) through various synthetic routes. chemicalbook.comsmolecule.com Research has also been conducted on 1-oxaspiro[2.4]heptane-2-carbonitrile, another derivative with potential applications. nih.gov

The development of strained spiro heterocycles, including those containing oxygen, is an active area of research due to their potential as bioisosteres, which can impart beneficial physicochemical properties to lead compounds in drug discovery. rsc.org

Table 1: Examples of Heteroatom-containing Spiro[2.4]heptanes and their Significance

Compound Name Heteroatom Significance
(S)-7-Amino-5-azaspiro[2.4]heptane Nitrogen Key moiety in quinolone antibacterial agents. acs.orgacs.org
5-Azaspiro[2.4]heptane-6-carboxylic acid Nitrogen Intermediate in the synthesis of HCV NS5A inhibitors. google.com
4-Azaspiro[2.4]hept-6-en-5-one Nitrogen Model compound of the colibactin warhead. researchgate.net
5-Azaspiro[2.4]heptanes Nitrogen Potent dual orexin 1 and orexin 2 receptor antagonists. nih.gov
Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate Oxygen Building block for complex molecules and potential therapeutic agent.
1-Oxaspiro[2.4]heptane Oxygen Synthesized from methylenecyclopentane. chemicalbook.comsmolecule.com
1-Oxaspiro[2.4]heptane-2-carbonitrile Oxygen Derivative with potential applications. nih.gov

Exploration of Spiro[2.4]heptane Analogues with Modified Functionalization

The modification of functional groups on the spiro[2.4]heptane ring system is a crucial strategy for fine-tuning the properties of these compounds for various applications. Research in this area has led to the synthesis of a wide array of functionalized analogues.

One area of focus has been the synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions involving cyclic ketones and maleic acid derivatives. rsc.org This method has enabled the creation of novel spirocyclic oxetanes that can serve as versatile intermediates for further chemical modifications. rsc.org

The synthesis of spiro[2.4]hepta-4,6-dienes and their subsequent chemical transformations have been extensively studied. researchgate.net These compounds serve as valuable precursors for a variety of other functionalized spirocyclic systems. The methods for their synthesis and their reactivity have been a subject of ongoing research. researchgate.net

Furthermore, the development of methods for synthesizing spiro compounds with potential anticancer activity has been pursued through multicomponent domino reactions. mdpi.com These reactions, often catalyzed by ionic liquids and assisted by microwaves, allow for the efficient construction of complex spiro structures from simple starting materials. mdpi.com

The introduction of cyano groups has also been explored, leading to the synthesis of 2-cyanospiro[2.4]heptane derivatives. researchgate.net These compounds can be valuable for further chemical transformations and as building blocks for more complex molecules.

The versatility of the spiro[2.4]heptane scaffold is further highlighted by the synthesis of bridged spiro[2.4]heptane derivatives that act as ALX receptor and/or FPRL2 agonists, indicating their potential for treating inflammatory and obstructive airway diseases. google.com

Stereoisomers and Diastereomers: Synthesis and Differentiation in Research

The synthesis and characterization of stereoisomers and diastereomers of spiro[2.4]heptane derivatives are critical for understanding their biological activity and for the development of stereochemically pure compounds. The rigid and three-dimensional nature of the spirocyclic system often leads to the formation of multiple stereoisomers.

A practical divergent synthetic approach has been reported for creating a library of regio- and stereoisomers of glutamic acid analogs built on a spiro[3.3]heptane scaffold, which is closely related to the spiro[2.4]heptane system. nih.gov This approach allows for the systematic exploration of the stereochemical space of these molecules.

The synthesis of spiro[2.4]hepta-4,6-dienes has also been a focus, with methods developed to control their stereochemistry. researchgate.net The differentiation of these stereoisomers is crucial for their application in organic synthesis.

In the context of bridged spiro[2.4]heptane derivatives, the relative configuration of substituents is a key determinant of their biological activity as ALX receptor and/or FPRL2 agonists. google.com The specific stereochemistry, such as the endo- or exo-position of substituents relative to the cyclopropyl (B3062369) moiety, is carefully considered in their design and synthesis. google.com

The development of chiral metal-organic frameworks (MOFs) has utilized chiral spiro linkers, such as (R)-spiro[3.3]heptane-2,6-dicarboxylic acid, demonstrating the importance of stereochemically pure spirocyclic building blocks. researchgate.net The preparation of such enantiomerically pure linkers often requires chiral separation techniques like HPLC. researchgate.net

Structure-Based Design Principles for Analogues in Chemical Research

Structure-based design principles are instrumental in the rational development of spiro[2.4]heptane analogues with desired properties. The rigid spirocyclic core provides a fixed three-dimensional scaffold, allowing for the precise spatial arrangement of functional groups to interact with biological targets. mdpi.com

The design of heteroatom-containing spiro[2.4]heptanes, for instance, is often guided by the need to introduce specific exit vectors or to modulate physicochemical properties like metabolic stability and lipophilicity. rsc.orgresearchgate.net The inclusion of a heteroatom can create a more rigid and denser molecular space, which can be advantageous in drug design. rsc.org

In the development of bridged spiro[2.4]heptane derivatives as receptor agonists, the structure-based design focuses on the relative orientation of key functional groups to achieve optimal interaction with the receptor binding site. google.com

Palladium-catalyzed cycloaddition reactions have been developed for the synthesis of spiro[2.4]heptanes, where the choice of ligand can control the position of nucleophilic attack on a π-allylpalladium intermediate. researchgate.net This level of control is a powerful tool in the structure-based design of complex spirocyclic molecules.

The synthesis of 4-azaspiro[2.4]hept-6-en-5-ones as model compounds for the colibactin warhead is another example of structure-based design, where the goal is to mimic the structure and reactivity of a natural product. researchgate.net

Analytical and Spectroscopic Techniques for Research Focused on Elucidation in Synthesis/mechanism

Application of Advanced NMR Spectroscopy for Structural Elucidation of Novel Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination of novel derivatives of Spiro[2.4]heptane-4-carboxylic acid. One-dimensional (1D) techniques like ¹H and ¹³C NMR are routinely used to identify the core spirocyclic framework and the presence of the carboxylic acid moiety.

In the synthesis of novel derivatives, such as substituted azaspiro[2.4]heptanecarboxylates, ¹H and ¹³C NMR spectra are the primary means of characterization. researchgate.net For more complex structures, two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish atom connectivity and finalize the structural assignment. nih.gov These advanced techniques are crucial for differentiating between isomers and confirming the regiochemistry of reactions.

For example, in the synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a key intermediate for the antiviral agent Ledipasvir, detailed NMR analysis was critical for its characterization. mdpi.com The spectra, often recorded in deuterated chloroform (B151607) (CDCl₃), show distinct signals for the protons and carbons of the spirocyclic rings and the Boc-protecting group. mdpi.com The presence of rotamers, due to the amide bond, can sometimes complicate the spectra, leading to two sets of signals for some nuclei. mdpi.com

Table 1: Representative ¹³C NMR Data for a Spiro[2.4]heptane Derivative Data for N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid derivative. mdpi.com

Carbon AtomChemical Shift (δ, ppm)Description
C=O (Boc)153.7 / 154.3Carbonyl of Boc group
C=O (acid)172.4 / 172.7Carboxylic acid carbonyl
C(CH₃)₃79.8* / 79.9Quaternary carbon of Boc group
CH (α-carbon)59.3* / 59.7Carbon adjacent to nitrogen
CH₂ (ring)38.2* / 39.0Cyclopentane (B165970) ring carbons
C(CH₃)₃28.2 / 28.4Methyl carbons of Boc group
CH₂ (ring)20.0 / 20.6Cyclopentane ring carbons
CH₂ (cyclopropyl)12.2 / 12.9Cyclopropane (B1198618) ring carbons
CH₂ (cyclopropyl)8.3 / 8.9Cyclopropane ring carbons
Minor rotamer signals are indicated with an asterisk.

Mass Spectrometry for Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is a powerful technique used for both confirming the identity of synthesized products and for monitoring the progress of a reaction in real-time. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. mdpi.com This is a crucial step in confirming that the desired product has been formed with the correct molecular formula. mdpi.com

For reaction monitoring, ambient sampling techniques like Atmospheric Solids Analysis Probe (ASAP) mass spectrometry can be used to analyze reaction mixtures directly, without sample workup. waters.com This allows chemists to quickly identify the presence of starting materials, intermediates, and the final product, tracking the reaction's progress over time by observing the relative intensities of their corresponding molecular ions. waters.com

In the characterization of carboxylic acids like this compound, specific ionization behaviors can be observed. For instance, using Extractive Electrospray Ionization (EESI), carboxylic acids can be identified by the formation of [M – H + 2Na]⁺ adducts. nih.gov Alternatively, under certain conditions, such as in proton-transfer-reaction mass spectrometry (PTR-MS), carboxylic acids are often detected as their dehydrated protonated molecule, [M + H − H₂O]⁺. aaqr.org

Table 2: High-Resolution Mass Spectrometry Data for a Spiro[2.4]heptane Derivative Data for an intermediate in the synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid. mdpi.com

IonCalculated m/zFound m/zTechnique
[M + H]⁺332.1862332.1859HRMS (ESI)

Chiral Chromatography and Spectroscopic Methods for Enantiomeric Purity Determination

Since the spirocyclic core of this compound contains a chiral center, controlling and verifying the stereochemistry is paramount, especially in pharmaceutical applications. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for determining the enantiomeric purity (or enantiomeric excess, e.e.) of a chiral compound. mdpi.com

This technique uses a chiral stationary phase (CSP) which interacts differently with the two enantiomers of a compound, leading to different retention times and thus their separation. sigmaaldrich.comsigmaaldrich.com In the synthesis of a derivative of (S)-5-azaspiro[2.4]heptane-6-carboxylic acid, chiral HPLC was used to confirm an enantiomeric ratio of 95:5. mdpi.com The analysis often involves derivatizing the carboxylic acid to an ester to improve chromatographic behavior. mdpi.com Other spectroscopic methods, such as molecular rotational resonance spectroscopy, can also be employed for chiral analysis, providing detailed information on the three-dimensional structure and binding topologies of chiral molecules and their complexes. ualberta.ca

Table 3: Chiral HPLC Data for Enantiomeric Purity Analysis of a Spiro[2.4]heptane Precursor mdpi.com

ParameterValue
ColumnCHIRALPAK® IC
Mobile PhaseHexanes/Isopropanol (92:8)
Flow Rate1.0 mL/min
Retention Time (Major Isomer)12.85 min
Retention Time (Minor Isomer)14.57 min
Resulting Enantiomeric Ratio95:5

X-ray Crystallography for Absolute Configuration and Solid-State Structure

While chiral chromatography can determine enantiomeric purity, X-ray crystallography on a single crystal is the definitive method for determining the absolute configuration of a chiral molecule. researchgate.net This technique provides an unambiguous three-dimensional map of the atoms in the crystal lattice.

For a successful determination of absolute configuration, the enantiomerically pure compound must crystallize in a non-centrosymmetric space group, also known as a Söhncke space group. ed.ac.uk The analysis relies on the phenomenon of anomalous dispersion (or resonant scattering), where the X-rays interact differently with the electron clouds of the atoms, breaking Friedel's law. ed.ac.uk For molecules composed only of light atoms like carbon, hydrogen, and oxygen, such as this compound, using copper (Cu-Kα) radiation can enhance the anomalous scattering effect from the oxygen atoms, making a determination possible. thieme-connect.de The quality and correctness of the absolute structure determination are typically validated by the Flack parameter, which should refine to a value close to zero for the correct enantiomer. chem-soc.si

Table 4: Key Aspects of X-ray Crystallography for Absolute Configuration Determination

AspectDescriptionRelevance to this compound
Requirement Single, well-diffracting crystal of an enantiomerically pure compound.Requires successful crystallization of a pure enantiomer.
Symmetry Must crystallize in one of the 65 non-centrosymmetric (Söhncke) space groups. ed.ac.ukA prerequisite for the experiment to be viable.
Physical Principle Anomalous dispersion (Bijvoet method). researchgate.netEffect is weaker for light-atom structures.
X-ray Source Cu-Kα radiation is often preferred for light-atom structures to maximize anomalous scattering from oxygen. thieme-connect.deThe recommended approach for this compound.
Validation Metric The Flack parameter should be close to 0 with a small standard uncertainty (e.g., < 0.1). chem-soc.siA crucial indicator of a reliable assignment.

Future Prospects and Emerging Frontiers in Spiro 2.4 Heptane 4 Carboxylic Acid Research

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of sustainability in chemical synthesis emphasizes the use of environmentally benign reagents and conditions. Future developments will likely focus on "green" chemistry principles, such as employing non-toxic, biodegradable catalysts and using water or other eco-friendly solvents. nih.gov Methodologies that reduce the number of synthetic steps through one-pot reactions, minimize waste, and operate at lower temperatures will be crucial for making the production of these compounds more economically viable and environmentally friendly. mdpi.comnih.gov The development of biocatalytic processes, perhaps using enzymes like lipases, could also offer a highly selective and sustainable route for producing these specialty chemicals. rsc.org

StepReagent/Method 1YieldReagent/Method 2YieldFinding
Cyclopropanation Bromoform40%CBr₃CO₂Na73%Sodium salt of tribromoacetic acid provides significantly higher yields for the cyclopropanation step.
Debromination Radical Reduction (tris(trimethyl)silane)53%Hydrogenolysis83%Hydrogenolysis is the more effective method for the final debromination.

This table compares yields for different reagents in the synthesis of a spiro[2.4]heptane analogue, highlighting pathways to optimize efficiency. Data sourced from a study on an enantioselective approach to 4-substituted proline scaffolds. mdpi.com

Innovations in Catalytic Asymmetric Synthesis

Creating specific stereoisomers (enantiomers) of chiral molecules is paramount, particularly in pharmacology, where different enantiomers can have vastly different biological effects. Catalytic asymmetric synthesis, which uses chiral catalysts to produce a desired enantiomer, is a key area of innovation for spirocyclic compounds. nih.govacs.org

A notable advancement is the use of organocatalysts, which are small, metal-free organic molecules. nih.gov For the synthesis of a proline analogue containing a spiro[2.4]heptane framework, a chinchonidine-derived catalyst has been successfully used under phase-transfer conditions. mdpi.com This approach facilitates a one-pot double allylic alkylation to construct the core structure with control over its stereochemistry. mdpi.com The effectiveness of such catalytic systems is highly dependent on reaction conditions. For example, in the aforementioned synthesis, the yield was found to decrease dramatically at temperatures below -20 °C, while enantioselectivity was significantly lost above 0 °C. mdpi.com Future research will focus on discovering more robust and efficient catalysts that can operate under milder conditions and provide even higher levels of stereocontrol for spiro[2.4]heptane-4-carboxylic acid and its derivatives.

ParameterCondition/ReagentObservation
Catalyst Chinchonidine-derived catalystEnables enantioselective one-pot double allylic alkylation.
Reaction Type Phase Transfer Catalysis (PTC)Effective for generating the spirocyclic scaffold.
Base Potassium Hydroxide (B78521) (KOH)Used in a mixture of toluene (B28343)/CH₂Cl₂.
Temperature Optimal at -20 °CYield decreases at lower temperatures; enantioselectivity is lost at higher temperatures.

This table summarizes the key parameters of an innovative catalytic asymmetric synthesis for a spiro[2.4]heptane analogue. Data sourced from a 2020 study on enantioselective synthesis. mdpi.com

Advanced Computational Tools for Design and Prediction

Modern chemical research is increasingly driven by computational tools that can predict molecular properties and reaction outcomes before a single experiment is performed. mdpi.com For this compound, these tools are invaluable for designing new derivatives with tailored characteristics. Methods like Density Functional Theory (DFT) and molecular docking are used to simulate how these molecules will behave, for instance, how strongly they might bind to a biological target like a protein. acs.org This in silico approach accelerates the discovery process by prioritizing the most promising candidates for synthesis. mdpi.com

Computational chemistry provides predictions for a wide range of properties. rsc.org For this compound, these predicted values give chemists a baseline understanding of the molecule's physical and chemical nature. As computational models become more sophisticated, they will enable the design of novel spiro compounds with precisely tuned electronic, optical, and biological properties, guided by machine learning and multiscale simulations. nih.gov

PropertyValueComputational Method/Source
Molecular Weight 140.18 g/mol PubChem 2.1
Monoisotopic Mass 140.083729621 DaPubChem 2.1
XLogP3 1.9XLogP3 3.0
Polar Surface Area 37.3 ŲCactvs 3.4.6.11
Rotatable Bond Count 1Cactvs 3.4.6.11
Hydrogen Bond Donor Count 1Cactvs 3.4.6.11
Hydrogen Bond Acceptor Count 2Cactvs 3.4.6.11

This table presents key physicochemical properties of this compound as computed by various predictive models. Data sourced from the PubChem database. nih.gov

Expanding Applications in Chemical Material Science and Specialty Chemicals

The rigid, three-dimensional structure of the spiro[2.4]heptane core makes it an attractive building block for material science and as a specialty chemical. ontosight.ai In medicinal chemistry, the inclusion of such spirocyclic scaffolds is a known strategy to improve the metabolic stability and biological activity of drug candidates. nih.gov An analogue of this compound is a key element in the synthesis of the highly effective antiviral drug ledipasvir, demonstrating its value as a high-performance chemical building block. mdpi.com

The future will likely see its integration into advanced materials. Spiro compounds are being investigated for use in organic light-emitting diodes (OLEDs) and other optoelectronic applications. researchgate.net The carboxylic acid functional group on this compound provides a versatile handle for polymerization or for grafting the molecule onto surfaces to create new functional materials with unique thermal or optical properties. As the demand for specialty chemicals with precise structural features grows, the applications for this compound and its derivatives are poised to expand significantly, from creating more effective pharmaceuticals to engineering novel polymers and functional materials. ontosight.ai

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Spiro[2.4]heptane-4-carboxylic acid
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